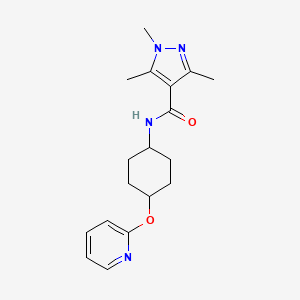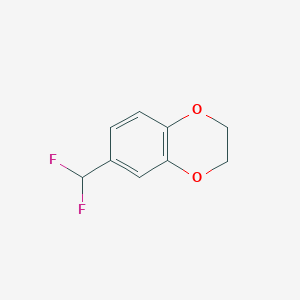
1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide is a complex organic compound notable for its unique structural attributes
準備方法
Synthetic routes and reaction conditions: The synthesis of 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Common starting materials might include cyclohexyl derivatives and pyrazole precursors. One possible route involves the coupling of pyridin-2-yloxycyclohexane with trimethylpyrazole under specific catalytic conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial production methods: For industrial production, large-scale synthetic strategies would require optimization for yield and purity. This may involve the use of batch or continuous flow reactors, precise control of reaction temperatures, and the use of high-efficiency catalysts to reduce by-products and ensure consistency in production.
化学反応の分析
Types of reactions it undergoes: 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common reagents and conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Typically involves nucleophilic reagents in the presence of base catalysts such as sodium hydroxide or potassium tert-butoxide.
Major products formed: Depending on the reaction conditions and reagents used, the compound can form various derivatives including hydroxylated or halogenated products, which can further be functionalized for specific applications.
科学的研究の応用
Chemistry:
As a precursor in the synthesis of more complex molecules.
As a ligand in coordination chemistry.
Biology and Medicine:
Potential bioactivity as a pharmaceutical compound or biological probe.
Used in the study of protein-ligand interactions.
Industry:
Application in the development of novel materials or as an intermediate in the synthesis of polymers.
作用機序
The compound exerts its effects through specific molecular interactions. The pyridin-2-yloxy group is known for its ability to engage in hydrogen bonding and pi-stacking interactions, which can affect the binding affinity and specificity towards biological targets. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
類似化合物との比較
When compared to other compounds with similar pyrazole or cyclohexyl frameworks, 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide stands out due to the presence of multiple methyl groups and the pyridin-2-yloxy moiety, which collectively enhance its chemical reactivity and potential bioactivity. Similar compounds include:
1,3,5-trimethylpyrazole
Cyclohexylpyridine derivatives
Its uniqueness lies in the combination of these features, making it a versatile compound for various scientific investigations and applications.
Endlessly fascinating stuff, right? What else would you like to dig into?
特性
IUPAC Name |
1,3,5-trimethyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-17(13(2)22(3)21-12)18(23)20-14-7-9-15(10-8-14)24-16-6-4-5-11-19-16/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQSAFXYKYQUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(3-ethylisoxazol-5-yl)methylthio]acetate](/img/structure/B2470997.png)
![N-[2-[(2,2-Dimethyl-1-phenylpropyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2470998.png)


![{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE](/img/structure/B2471004.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-fluorophenyl)prop-2-enoate](/img/structure/B2471005.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B2471011.png)
![methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2471012.png)



![ethyl 2-[2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2471017.png)

